molecular formula C8H4I3NO4 B119083 5-Amino-2,4,6-triiodoisophthalic acid CAS No. 35453-19-1

5-Amino-2,4,6-triiodoisophthalic acid

Cat. No.: B119083
CAS No.: 35453-19-1
M. Wt: 558.83 g/mol
InChI Key: JEZJSNULLBSYHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Amino-2,4,6-triiodoisophthalic acid (5ATIPA) is primarily used as an intermediate in the synthesis of nonionic iodinated X-ray contrast agents . These contrast agents are designed to enhance the visibility of internal structures in X-ray-based imaging techniques such as computed tomography (CT). The iodine atoms in the compound serve as the primary targets, as they absorb X-rays more strongly than the surrounding tissues, creating a contrast .

Mode of Action

The mode of action of 5ATIPA, like other iodinated contrast agents, is based on its ability to absorb X-rays. When administered, the iodine atoms in the compound absorb the X-rays, reducing their transmission through the body. This differential absorption creates a contrast in the X-ray image, allowing for the visualization of structures such as blood vessels and organs that have taken up the contrast agent .

Biochemical Pathways

Instead, they are excreted unchanged, primarily through the kidneys .

Pharmacokinetics

The pharmacokinetics of 5ATIPA would be similar to other iodinated contrast agents These agents are typically administered intravenously and distributed rapidly throughout the extracellular fluid spaceElimination is primarily through renal excretion, with the majority of the administered dose excreted unchanged in the urine within 24 hours .

Result of Action

The primary result of the action of 5ATIPA is the enhancement of contrast in X-ray images. This allows for better visualization of internal structures, aiding in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of 5ATIPA, like other iodinated contrast agents, can be influenced by various environmental factors. For instance, the degree of contrast enhancement can be affected by the rate of injection and the concentration of the agent. Additionally, patient-related factors such as kidney function can impact the clearance of the agent from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2,4,6-triiodoisophthalic acid typically involves the iodination of 5-aminoisophthalic acid. One common method includes reacting 5-aminoisophthalic acid with potassium iodide (KI) and dimethyl sulfoxide (DMSO) in the presence of hydrochloric acid (HCl) under acidic conditions . This reaction proceeds through electrophilic iodination, where iodine species are generated in situ and react with the amino group on the isophthalic acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar iodination processes but are optimized for large-scale synthesis. These methods focus on maximizing yield and minimizing waste. For instance, using water or C1-6 alcohol solvents can reduce the amount of solid waste generated during the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4,6-triiodoisophthalic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The iodine atoms on the aromatic ring can participate in further electrophilic substitution reactions.

    Reduction: The compound can be reduced to form derivatives with fewer iodine atoms.

    Coupling Reactions: The amino group can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iodinated derivatives and coupled products that can be used in further chemical synthesis .

Scientific Research Applications

5-Amino-2,4,6-triiodoisophthalic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triiodo-5-aminoisophthalic acid
  • Diatrizoic acid
  • Iohexol

Uniqueness

5-Amino-2,4,6-triiodoisophthalic acid is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other iodinated isophthalic acids. Its high iodine content and the presence of an amino group make it particularly valuable in the synthesis of X-ray contrast agents .

Properties

IUPAC Name

5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZJSNULLBSYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188969
Record name 5-Amino-2,4,6-triiodoisophthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35453-19-1
Record name 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
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Record name 5-Amino-2,4,6-triiodoisophthalic acid
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Record name 5-Amino-2,4,6-triiodoisophthalic acid
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Record name 5-amino-2,4,6-triiodoisophthalic acid
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Record name 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-amino-2,4,6-triiodoisophthalic acid?

A1: this compound, often abbreviated as H2ATIBDC, has the molecular formula C8H4I3NO4 and a molecular weight of 628.81 g/mol. []

Q2: What are some key spectroscopic features of H2ATIBDC?

A2: H2ATIBDC shows characteristic peaks in various spectroscopic analyses:

  • NMR: Both 1H and 13C NMR spectra confirm the structure. []
  • IR: Strong absorptions corresponding to carboxylic acid and amine functionalities are observed. []
  • UV: UV-Vis spectroscopy can be employed to study its solution behavior. []

Q3: How does the presence of iodine atoms influence the properties of H2ATIBDC?

A3: The three iodine atoms significantly contribute to H2ATIBDC's properties:

  • X-ray Contrast: The high electron density of iodine makes H2ATIBDC and its derivatives valuable in X-ray imaging. [, , ]
  • Anomalous Scattering: Iodine's strong anomalous scattering properties make H2ATIBDC a useful tool for solving protein structures using X-ray crystallography. [, , , ]

Q4: What is the thermal stability of H2ATIBDC?

A5: H2ATIBDC exhibits good thermal stability, with some coordination polymers remaining crystalline even after heating to 200 °C. []

Q5: Can H2ATIBDC be incorporated into polymers?

A6: Yes, researchers have successfully incorporated H2ATIBDC into shape memory polymers to enhance their radiopacity for biomedical applications. []

Q6: How does H2ATIBDC behave as a ligand in coordination chemistry?

A6: H2ATIBDC acts as a versatile ligand, typically coordinating to metal ions through its carboxylate groups. It can form diverse structures, including:

  • 1D chains: H2ATIBDC can bridge metal centers to form linear or helical chains. [, , ]
  • 2D networks: These structures are often formed by connecting chains through auxiliary ligands. []
  • 3D frameworks: More complex architectures can arise from various coordination modes and intermolecular interactions. [, , ]

Q7: What types of metal complexes have been synthesized with H2ATIBDC?

A8: H2ATIBDC has been complexed with various metal ions, including cobalt(II), lead(II), mercury(II), cadmium(II), zinc(II), and copper(II), demonstrating its versatility in coordination chemistry. [, , , , , ]

Q8: What role do auxiliary ligands play in H2ATIBDC complexes?

A8: Auxiliary ligands, such as bipyridine and imidazole derivatives, can significantly influence the structure and properties of H2ATIBDC complexes by:

  • Directing dimensionality: They can bridge metal centers, leading to higher-dimensional structures. [, , ]
  • Tuning properties: The choice of auxiliary ligand can impact the complex's solubility, stability, and other physical properties. [, ]

Q9: Can H2ATIBDC undergo in situ reactions during complex formation?

A10: Yes, under certain solvothermal conditions, H2ATIBDC can undergo iodine elimination to form 5-aminoisophthalic acid (H2aipa), which then participates in coordination polymer formation. []

Q10: How is H2ATIBDC used in X-ray crystallography?

A11: H2ATIBDC is a valuable phasing tool in protein crystallography. Its three iodine atoms enable the use of Single-wavelength Anomalous Dispersion (SAD) phasing to determine protein structures. [, , , , ]

Q11: What are the advantages of using H2ATIBDC as a phasing agent?

A11: H2ATIBDC offers several benefits for phasing:

  • Strong anomalous signal: Iodine's high electron density provides a strong anomalous signal, even at lower resolutions. []
  • Easy identification: The characteristic triangular arrangement of iodine atoms facilitates their identification in electron density maps. [, ]
  • Versatile incorporation: H2ATIBDC can be introduced into protein crystals through soaking or co-crystallization. [, , ]

Q12: What are the potential biomedical applications of H2ATIBDC and its derivatives?

A12: Due to its iodine content, H2ATIBDC shows promise in:

  • X-ray contrast agents: It serves as a precursor for various non-ionic iodinated contrast media used in medical imaging. [, , , ]
  • Radiopaque materials: Its incorporation into biocompatible polymers, such as shape memory polymers, enhances their visibility under X-ray, making them suitable for medical devices. []

Q13: Are there concerns about the environmental impact of H2ATIBDC?

A14: As a precursor to X-ray contrast agents, the potential release of H2ATIBDC into the environment is a concern. Research has focused on understanding its biodegradation and exploring efficient methods for its removal from wastewater. [, ]

Q14: What approaches are being investigated for mitigating the environmental impact of H2ATIBDC?

A14: Several strategies are being explored:

  • Biodegradation: Enrichment and study of anaerobic microbial consortia capable of deiodinating H2ATIBDC show promise for bioremediation. [, ]
  • Fixed-bed reactors: Two-stage fixed-bed reactors have been investigated for the mineralization of H2ATIBDC, offering a potential treatment solution. []

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